4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide
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Overview
Description
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide is an organic compound that belongs to the class of maleimides. Maleimides are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science due to their reactive double bonds and imide groups. This compound is particularly interesting due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide typically involves the reaction of 4-aminobenzoic acid with maleic anhydride to form the corresponding maleic acid monoamide. This intermediate undergoes cyclization to yield the desired maleimide derivative . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and temperatures ranging from 25°C to 45°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imide group.
Substitution: Nucleophilic and electrophilic substitution reactions are common due to the reactive double bond and imide group.
Common Reagents and Conditions
Common reagents used in these reactions include secondary amines, dimethylamine, and various nucleophiles and electrophiles. Reaction conditions often involve organic solvents and controlled temperatures .
Major Products
The major products formed from these reactions include various substituted maleimides and succinimides, which have significant biological and chemical applications .
Scientific Research Applications
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide involves its interaction with various molecular targets. The maleimide group can react with thiol groups in proteins, forming covalent bonds that can inhibit enzyme activity or alter protein function . This reactivity underlies its biological activities, including enzyme inhibition and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
Uniqueness
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide is unique due to its specific hydrazide functional group, which imparts distinct reactivity and potential biological activities compared to other maleimide derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C11H9N3O3 |
---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
4-(2,5-dihydroxypyrrol-1-yl)-N-iminobenzamide |
InChI |
InChI=1S/C11H9N3O3/c12-13-11(17)7-1-3-8(4-2-7)14-9(15)5-6-10(14)16/h1-6,12,15-16H |
InChI Key |
WPXKMTAMJQFGEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=N)N2C(=CC=C2O)O |
Origin of Product |
United States |
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